REACTION_SMILES
|
[C:46]([BH3-:47])#[N:48].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][OH:23])[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[NH:32]1[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]1.[Na+:49].[O:50]1[CH2:51][CH2:52][O:53][CH2:54][CH2:55]1.[O:56]=[Mn:57]=[O:58]>>[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][N:32]4[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]4)[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CNC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CN1CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:46]([BH3-:47])#[N:48].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][OH:23])[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[NH:32]1[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]1.[Na+:49].[O:50]1[CH2:51][CH2:52][O:53][CH2:54][CH2:55]1.[O:56]=[Mn:57]=[O:58]>>[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][N:32]4[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]4)[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CN1CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:46]([BH3-:47])#[N:48].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][OH:23])[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[NH:32]1[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]1.[Na+:49].[O:50]1[CH2:51][CH2:52][O:53][CH2:54][CH2:55]1.[O:56]=[Mn:57]=[O:58]>>[CH:1]1([c:7]2[c:8]([C:28]([F:29])([F:30])[F:31])[cH:9][c:10]([CH2:11][O:12][N:13]=[C:14]([CH3:15])[c:16]3[cH:17][c:18]([CH2:24][CH3:25])[c:19]([CH2:22][N:32]4[CH2:33][CH:34]([C:36](=[O:37])[OH:38])[CH2:35]4)[cH:20][cH:21]3)[cH:26][cH:27]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc(C(C)=NOCc2ccc(C3CCCCC3)c(C(F)(F)F)c2)ccc1CN1CC(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |